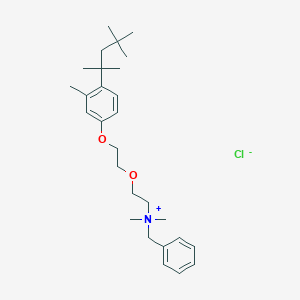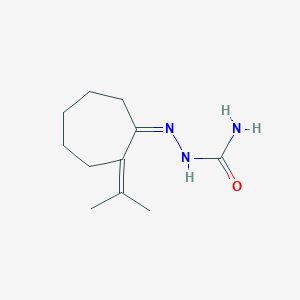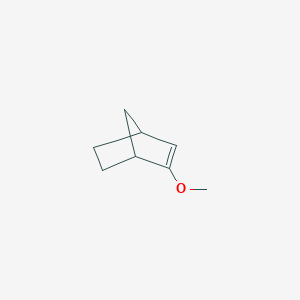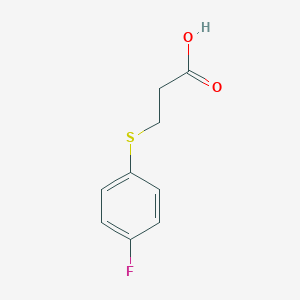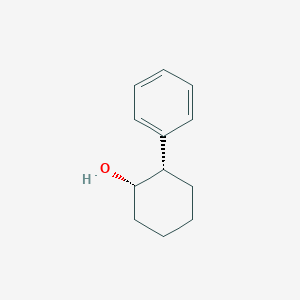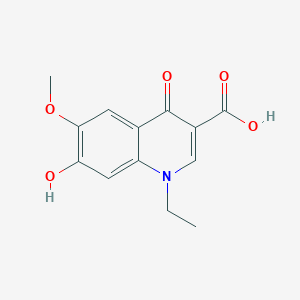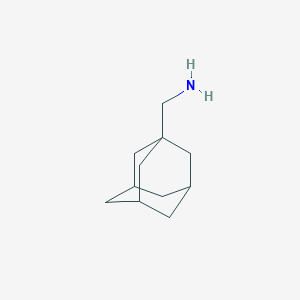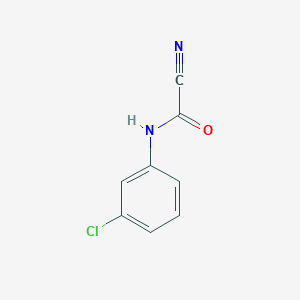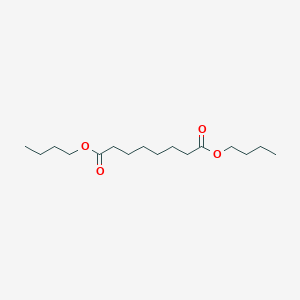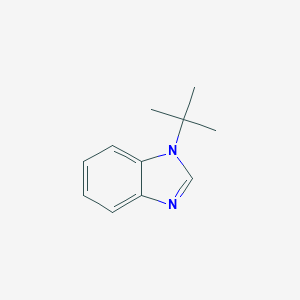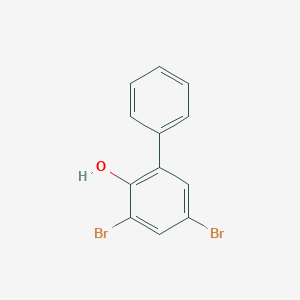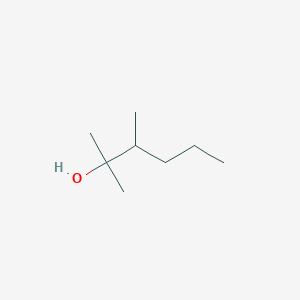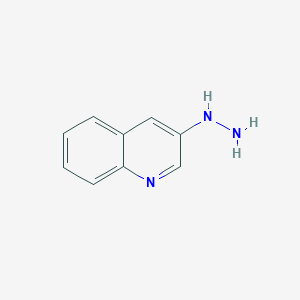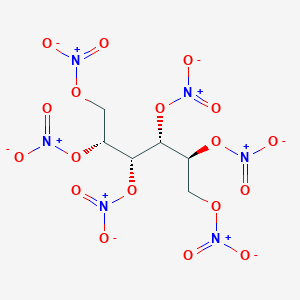
1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate, commonly known as Pentaerythritol tetranitrate (PETN), is a powerful explosive that has been widely used in the military and civilian sectors. PETN is a white crystalline powder that is odorless and stable. It is highly explosive and can be detonated by heat, shock, or friction. PETN is a nitrate ester that is synthesized from pentaerythritol and nitric acid.
Mécanisme D'action
1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is a powerful explosive that releases a large amount of energy when detonated. The mechanism of action of 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate involves the rapid decomposition of the nitrate ester to produce a large volume of gas. The gas rapidly expands, creating a shock wave that can cause damage to surrounding materials. The energy released by 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is proportional to the amount of 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate present and the rate of detonation.
Effets Biochimiques Et Physiologiques
1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been shown to have a number of biochemical and physiological effects. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been shown to increase blood flow and oxygen delivery to tissues. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has also been shown to have anti-inflammatory effects. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been studied for its potential use in the treatment of cardiovascular disease and other conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has a number of advantages and limitations for use in lab experiments. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is a highly sensitive explosive that requires careful handling. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is also highly reactive and can be difficult to work with. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has a number of advantages for use in lab experiments, including its high energy output and its ability to be easily synthesized.
Orientations Futures
There are a number of future directions for research on 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has potential applications in the treatment of cardiovascular disease and other conditions. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate also has potential applications in the detection of explosives. Future research could focus on the development of new methods for synthesizing 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate and the study of its properties. Research could also focus on the safety of 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate and the development of new methods for handling and storing 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate.
Méthodes De Synthèse
1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is synthesized by the reaction of pentaerythritol and nitric acid. The reaction is highly exothermic and must be carefully controlled to prevent an explosion. The reaction is typically carried out in a two-stage process. In the first stage, pentaerythritol is reacted with a mixture of nitric and sulfuric acids to form a mixture of nitrate esters. In the second stage, the mixture is purified by recrystallization to obtain pure 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate.
Applications De Recherche Scientifique
1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been widely used in scientific research for its explosive properties. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is used as a high explosive in military and civilian applications. It is also used as a model compound for the study of nitrate esters and their properties. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been used in studies on the effect of shock waves on materials. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has also been used in studies on the safety of explosives and the detection of explosives.
Propriétés
Numéro CAS |
17091-13-3 |
|---|---|
Nom du produit |
1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate |
Formule moléculaire |
C6H8N6O18 |
Poids moléculaire |
452.16 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-1,2,4,5,6-pentanitrooxyhexan-3-yl] nitrate |
InChI |
InChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1 |
Clé InChI |
DGMJZELBSFOPHH-JGWLITMVSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
SMILES |
C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
SMILES canonique |
C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
Autres numéros CAS |
17091-13-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



